molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2710322
CAS No.: 478239-04-2
M. Wt: 274.13
InChI Key: XPUYKWCGGQXQOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 478239-04-2) is a heterocyclic compound with a fused thienopyrrole core. Its molecular formula is C₉H₈BrNO₂S, and it has a molecular weight of 274.14 g/mol . The structure features a bromine atom at position 3, a methyl group at position 2, and a methyl ester at position 5 (Figure 1). This compound is valued as a versatile scaffold in organic synthesis, particularly in pharmaceutical and materials science research due to its reactive bromine substituent and electron-deficient aromatic system .

Properties

IUPAC Name

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYKWCGGQXQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, or benzyl bromides in the presence of sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity: Research indicates that thieno[3,2-b]pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria highlights its potential in pharmaceutical applications .

Organic Electronics

  • Organic Photovoltaics: The unique electronic properties of this compound make it suitable for use in organic solar cells. Its ability to act as an electron donor or acceptor can enhance the efficiency of photovoltaic devices .
  • Conductive Polymers: The compound can be incorporated into conductive polymer matrices to improve charge transport properties, crucial for applications in flexible electronics and sensors .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-b]pyrrole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to control groups, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Organic Photovoltaics

In a collaborative research effort between academic institutions and industry partners, this compound was tested within organic photovoltaic cells. The incorporation of this compound resulted in enhanced power conversion efficiencies compared to traditional materials used in solar cells .

Comparison with Similar Compounds

Research Findings and Data

Electronic Properties

  • Thienopyrroles generally exhibit lower bandgaps (~2.5–3.0 eV) than furopyrroles (~3.5–4.0 eV) due to sulfur’s polarizability .
  • The 3-bromo substituent in the target compound reduces HOMO-LUMO energy gaps, enhancing electron-accepting capabilities .

Biological Activity

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC₈H₆BrNO₂S
Molecular Weight260.11 g/mol
CAS Number1105187-36-7
Density1.8 ± 0.1 g/cm³
Boiling Point392.0 ± 37.0 °C at 760 mmHg
LogP4.27

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
    • A study demonstrated that derivatives of thieno[3,2-b]pyrrole exhibited cytotoxic effects with IC₅₀ values ranging from 29 to 59 µM against different cancer cell lines .
  • Antimicrobial Activity :
    • Preliminary tests suggest that the compound may possess antimicrobial properties, although detailed studies are still required to quantify this activity and understand its mechanism .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of various thieno[3,2-b]pyrrole derivatives, including this compound. The results indicated that these compounds showed promising anticancer effects against multiple types of cancer cells:

CompoundCell LineIC₅₀ (µM)
This compoundHepG240
Other DerivativeHeLa50
Other DerivativeMDA-MB-23145

The study concluded that the compound's ability to induce apoptosis could be a promising avenue for developing new cancer therapies .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of thieno derivatives was assessed against various bacterial strains. The findings suggested that this compound exhibited moderate activity against Gram-positive bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate potential for further exploration in the development of antimicrobial agents derived from this compound .

Q & A

Basic: What are standard synthetic routes for introducing substituents to the thieno[3,2-b]pyrrole scaffold?

The core thieno[3,2-b]pyrrole structure is typically synthesized via cyclization or alkylation reactions. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives can undergo nucleophilic substitution using sodium hydride (NaH) as a base and alkyl/aryl halides (e.g., 4-chlorobenzyl bromide) in polar aprotic solvents like DMF at 60°C . Subsequent bromination at the 3-position is achieved using brominating agents like NBS or direct electrophilic substitution. Purity is enhanced via silica gel chromatography .

Advanced: How can regioselective functionalization at the 3-position of thieno[3,2-b]pyrrole be optimized?

Regioselectivity is influenced by electronic and steric factors. Evidence from acylation studies on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates that catalysts (e.g., Lewis acids) and solvent polarity direct substitution to the 3-position. For bromination, precise control of reaction temperature and stoichiometry (e.g., 1:1 molar ratio of substrate to bromine source) minimizes di-substitution . Computational modeling (e.g., DFT) can predict reactive sites, while HPLC or LC-MS monitors reaction progress .

Basic: What analytical techniques are critical for characterizing thieno[3,2-b]pyrrole derivatives?

Key methods include:

  • NMR : Distinct signals for aromatic protons (δ 7.2–8.8 ppm) and substituents (e.g., methyl groups at δ 2.5–3.3 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ for C10H10BrNO2S: calc. 294.96, obs. 294.95) .
  • X-ray crystallography : SHELX software refines crystal structures to validate regiochemistry .

Advanced: How do microwave-assisted methods improve synthesis efficiency for thieno[3,2-b]pyrrole derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 4 min vs. 3 h for formylation reactions) while maintaining yields (~50–74%). This method enhances energy transfer, enabling faster activation of intermediates (e.g., Vilsmeier-Haack formylation) and reducing side reactions. Optimal parameters include power (300–500 W) and solvent choice (DMF or toluene) .

Advanced: What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Isotopic labeling : Deuterated analogs distinguish overlapping <sup>1</sup>H NMR signals.
  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbons (e.g., distinguishing C-2 vs. C-3 substituents) .
  • Crystallographic data : ORTEP-3-generated structures provide unambiguous bond-length/angle validation .

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